molecular formula C6H14N2O2S B13253781 2-Amino-4-[(2-aminoethyl)sulfanyl]butanoic acid

2-Amino-4-[(2-aminoethyl)sulfanyl]butanoic acid

Cat. No.: B13253781
M. Wt: 178.26 g/mol
InChI Key: USMOWBVMWHEAKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-[(2-aminoethyl)sulfanyl]butanoic acid is an organic compound with the molecular formula C₆H₁₄N₂O₂S It is a derivative of cysteine, an amino acid that contains a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[(2-aminoethyl)sulfanyl]butanoic acid typically involves the reaction of cysteine with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Starting Materials: Cysteine and ethylenediamine.

    Reaction Conditions: The reaction is typically conducted in an aqueous medium at a controlled temperature.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[(2-aminoethyl)sulfanyl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of the corresponding thiol.

    Substitution: Formation of substituted amino acids or peptides.

Scientific Research Applications

2-Amino-4-[(2-aminoethyl)sulfanyl]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in protein structure and function due to its similarity to cysteine.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-[(2-aminoethyl)sulfanyl]butanoic acid involves its interaction with various molecular targets. The thiol group can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function. Additionally, the amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cysteine: A naturally occurring amino acid with a thiol group.

    Homocysteine: Similar to cysteine but with an additional methylene group.

    S-Adenosylmethionine: A compound involved in methyl group transfers in biological systems.

Uniqueness

2-Amino-4-[(2-aminoethyl)sulfanyl]butanoic acid is unique due to the presence of both an aminoethyl group and a thiol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

2-amino-4-(2-aminoethylsulfanyl)butanoic acid

InChI

InChI=1S/C6H14N2O2S/c7-2-4-11-3-1-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)

InChI Key

USMOWBVMWHEAKZ-UHFFFAOYSA-N

Canonical SMILES

C(CSCCN)C(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.